molecular formula C17H22N2O4 B2523635 tert-Butyl 4-(benzo[d]oxazol-2-yloxy)piperidine-1-carboxylate CAS No. 1420827-12-8

tert-Butyl 4-(benzo[d]oxazol-2-yloxy)piperidine-1-carboxylate

Cat. No.: B2523635
CAS No.: 1420827-12-8
M. Wt: 318.373
InChI Key: NYHNZCNTRAKXGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl 4-(benzo[d]oxazol-2-yloxy)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C17H22N2O4 and its molecular weight is 318.373. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

tert-Butyl 4-(benzo[d]oxazol-2-yloxy)piperidine-1-carboxylate and related compounds have been the focus of synthetic and characterization studies due to their potential as intermediates in pharmaceutical development. For instance, synthesis techniques have been optimized to achieve high yields of related tert-butyl piperidine-1-carboxylate derivatives, employing methods such as nucleophilic substitution, oxidation, and elimination reactions. These processes underline the compound's versatility and potential in the synthesis of small molecule anticancer drugs, highlighting its role in targeting crucial pathways in cancer cells (Zhang et al., 2018).

Crystal Structure Analysis

The structural elucidation of tert-butyl piperidine-1-carboxylate derivatives through X-ray diffraction studies has provided insights into their molecular configurations, which are crucial for their biological activities. For example, tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate's molecular and crystal structure has been reported, showcasing typical bond lengths and angles for this class of compounds and offering a basis for understanding their interaction with biological targets (Mamat et al., 2012).

Biological Evaluation

While direct studies on this compound's biological applications are scarce, related compounds have been evaluated for various biological activities. For example, derivatives have been screened for their antibacterial and anthelmintic activities, providing a foundational understanding of their potential therapeutic applications. Such studies not only highlight the chemical versatility of these compounds but also their potential as lead compounds in the development of new therapies (Sanjeevarayappa et al., 2015).

Application in Drug Synthesis

The tert-butyl piperidine-1-carboxylate framework serves as a key intermediate in the synthesis of complex molecules, such as Vandetanib, illustrating the compound's importance in the pharmaceutical industry. The synthetic routes to these intermediates are optimized for efficiency, further underscoring the compound's role in facilitating the development of drugs with significant clinical impact (Wang et al., 2015).

Mechanism of Action

Target of Action

The primary target of Tert-Butyl 4-(benzo[d]oxazol-2-yloxy)piperidine-1-carboxylate is the HTH-type transcriptional regulator EthR from Mycobacterium tuberculosis . This protein plays a crucial role in the regulation of gene expression in Mycobacterium tuberculosis, the bacterium responsible for tuberculosis.

Mode of Action

It is known that the compound interacts with the hth-type transcriptional regulator ethr, potentially altering its function and leading to changes in gene expression within mycobacterium tuberculosis .

Biochemical Pathways

This compound affects the electron transport chain (ETC) in the cell membrane of Mycobacterium tuberculosis . The ETC consists of a series of redox complexes that transfer electrons from electron donors to acceptors, coupling this electron transfer with the transfer of protons across a membrane. This process generates a proton motive force, which is used to produce ATP and perform other essential cellular functions .

Pharmacokinetics

It has been reported that analogs of this compound display substantially improved pharmacokinetic parameters . These improvements may enhance the bioavailability of the compound, increasing its effectiveness.

Result of Action

The result of the action of this compound is the potential disruption of the normal functioning of Mycobacterium tuberculosis. By interacting with the HTH-type transcriptional regulator EthR and affecting the ETC, the compound may inhibit the bacterium’s ability to survive and reproduce, particularly under the hypoxic conditions present within infected granulomas .

Properties

IUPAC Name

tert-butyl 4-(1,3-benzoxazol-2-yloxy)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O4/c1-17(2,3)23-16(20)19-10-8-12(9-11-19)21-15-18-13-6-4-5-7-14(13)22-15/h4-7,12H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYHNZCNTRAKXGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OC2=NC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.